molecular formula C13H16N2O B11889643 4(1H)-Quinazolinone, 2-pentyl- CAS No. 88976-09-4

4(1H)-Quinazolinone, 2-pentyl-

Cat. No.: B11889643
CAS No.: 88976-09-4
M. Wt: 216.28 g/mol
InChI Key: ZFDMQFNZNRCSQN-UHFFFAOYSA-N
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Description

2-Pentylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The structure of 2-Pentylquinazolin-4(1H)-one consists of a quinazolinone core with a pentyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One efficient method utilizes a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach involves the reaction of 2-aminobenzamide with an aldehyde in the presence of the nanocatalyst, resulting in high yields of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of 2-Pentylquinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

2-Pentylquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pentylquinazolin-4(1H)-one can yield quinazolin-4(3H)-ones, while substitution reactions can produce various substituted quinazolinone derivatives .

Scientific Research Applications

2-Pentylquinazolin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pentylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pentylquinazolin-4(1H)-one include other quinazolinone derivatives, such as:

Uniqueness

2-Pentylquinazolin-4(1H)-one is unique due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

88976-09-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-pentyl-3H-quinazolin-4-one

InChI

InChI=1S/C13H16N2O/c1-2-3-4-9-12-14-11-8-6-5-7-10(11)13(16)15-12/h5-8H,2-4,9H2,1H3,(H,14,15,16)

InChI Key

ZFDMQFNZNRCSQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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